molecular formula C14H19N3O B11730401 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11730401
M. Wt: 245.32 g/mol
InChI Key: XPQNXFRTXXJXRV-UHFFFAOYSA-N
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Description

3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is an organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Phenol coupling: Finally, the aminomethylated pyrazole is coupled with a phenol derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated amino derivatives.

Scientific Research Applications

3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2,4-di(propan-2-yl)phenol
  • 1-methyl-3-phenylpropylamine
  • Aminomethyl propanol

Uniqueness

3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to its combination of a phenol group, a pyrazole ring, and an amino-methyl linkage. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-10(2)17-9-14(11(3)16-17)15-8-12-5-4-6-13(18)7-12/h4-7,9-10,15,18H,8H2,1-3H3

InChI Key

XPQNXFRTXXJXRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)O)C(C)C

Origin of Product

United States

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